Superior Dual PKR1/PKR2 Antagonism of PKRA83 Compared to a PKR1-Preferring Antagonist
PKRA83 demonstrates a potent and balanced dual antagonism of both PKR1 and PKR2, with IC50 values of 5.0 nM and 8.2 nM, respectively . In contrast, the comparator antagonist PC7 displays a strong preference for PKR1 and is a much weaker antagonist of PKR2, with a reported IC50 for PKR2 in the range of 4–5 μM [1]. This represents a roughly 500- to 600-fold difference in potency for the PKR2 receptor, a critical distinction for studies requiring dual pathway inhibition.
| Evidence Dimension | Inhibitory Potency (IC50) at PKR2 |
|---|---|
| Target Compound Data | 8.2 nM |
| Comparator Or Baseline | PC7: 4,000 - 5,000 nM (4-5 μM) |
| Quantified Difference | PKRA83 is approximately 488- to 610-fold more potent than PC7 at PKR2. |
| Conditions | In vitro binding/functional assays for prokineticin receptors. |
Why This Matters
For research applications requiring effective blockade of both PKR1 and PKR2 signaling, PKRA83 is the necessary tool compound; using a PKR1-preferring antagonist like PC7 would result in a substantial and experimentally significant lack of PKR2 inhibition.
- [1] Congiu, C., et al. (2014). A new convenient synthetic method and preliminary pharmacological characterization of triazinediones as prokineticin receptor antagonists. European Journal of Medicinal Chemistry, 81, 323-333. https://doi.org/10.1016/j.ejmech.2014.05.030 View Source
